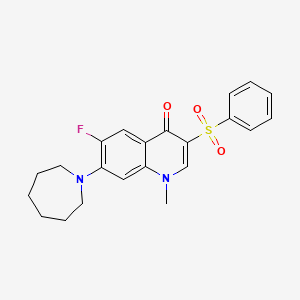

7-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Description

7-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a fluoroquinolone-derived compound characterized by a 1,4-dihydroquinolin-4-one core substituted with an azepane ring at position 7, a benzenesulfonyl group at position 3, and a methyl group at position 1. This compound belongs to a class of synthetic quinolones designed to overcome bacterial resistance by modifying substituents on the core scaffold .

Properties

IUPAC Name |

7-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-24-15-21(29(27,28)16-9-5-4-6-10-16)22(26)17-13-18(23)20(14-19(17)24)25-11-7-2-3-8-12-25/h4-6,9-10,13-15H,2-3,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOKJABDSHZWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the azepane ring, benzenesulfonyl group, and fluorine atom. Common reagents used in these reactions include various sulfonyl chlorides, fluorinating agents, and azepane derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the quinoline core or the azepane ring.

Scientific Research Applications

7-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Substituent Effects on Antibacterial Activity: The benzenesulfonyl group at position 3 in the target compound contrasts with the carboxylic acid in ciprofloxacin derivatives. While carboxylic acid derivatives (e.g., 7-(4-carbopiperazin-1-yl) ciprofloxacin) show potent activity against Gram-negative bacteria (MIC < 0.016 μg/mL), benzenesulfonyl analogs exhibit moderate activity against Gram-positive B. subtilis (MIC = 1–4 μg/mL) . The azepane ring (7-membered) at position 7 may enhance membrane permeability compared to smaller piperazine rings (6-membered) in classical quinolones .

Role of Fluorine and Alkyl Groups :

- Fluorine at position 6 stabilizes the molecule’s electronic configuration, reducing metabolic degradation .

- Alkyl groups at position 1 (methyl vs. propyl) influence lipophilicity; longer chains (e.g., propyl in ) may increase half-life but reduce solubility.

Table 2: Antimicrobial Activity of Select Derivatives

- Resistance Profile: Benzenesulfonyl derivatives (e.g., compounds 5i–k) show improved activity against ciprofloxacin-resistant P. aeruginosa (CRPA), with MICs of 16–64 μg/mL compared to ciprofloxacin’s MIC > 64 μg/mL .

- Gram-Positive Activity : The target compound’s benzenesulfonyl group aligns with derivatives showing moderate inhibition of B. subtilis, suggesting a conserved mechanism of action .

Biological Activity

7-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H23FN2O3S

- Molecular Weight : 414.5 g/mol

- IUPAC Name : 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(azepan-1-yl)-1,4-dihydroquinolin-4-one

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H23FN2O3S |

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(azepan-1-yl)-1,4-dihydroquinolin-4-one |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular processes.

Inhibition of Topoisomerase I

Research indicates that derivatives of quinoline, including this compound, exhibit potent inhibitory activity against Topoisomerase I (Top I), an enzyme crucial for DNA replication and transcription. In vitro studies have shown that compounds similar to this compound can inhibit Top I at concentrations as low as 100 µM .

Anti-Cancer Activity

Several studies have evaluated the anti-cancer properties of this class of compounds. For instance, a study demonstrated that certain derivatives exhibited significant anti-proliferative effects against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The most effective compounds showed inhibition rates comparable to established chemotherapeutics like camptothecin .

The mechanism by which these compounds exert their anti-cancer effects appears to involve:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest at the S phase.

- Disruption of DNA replication processes due to Top I inhibition.

Case Study 1: In Vitro Anti-Proliferative Activity

In a controlled study, various derivatives were synthesized and tested for their anti-proliferative activity using MTT assays. Compounds demonstrated IC50 values ranging from 10 µM to 50 µM against different cancer cell lines. Notably, some compounds led to a significant increase in S-phase population after treatment .

Case Study 2: In Vivo Efficacy

In vivo studies conducted on tumor-bearing mice revealed that specific derivatives of the compound inhibited tumor growth effectively. For example, one derivative exhibited an inhibition rate of approximately 42.75% at a dosage of 20 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.